REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[CH2:7]([NH2:10])[C:8]#[CH:9].[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1C=CC=CC=1>[CH:11](=[N:10][CH2:7][C:8]#[CH:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C#C)N
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture then was filtered
|
Type
|
CUSTOM
|
Details
|
water was removed from the filtrate by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
Then the remaining benzene was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=NCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |